molecular formula C10H18O B1213662 Chrysanthemol CAS No. 5617-92-5

Chrysanthemol

Cat. No. B1213662
CAS RN: 5617-92-5
M. Wt: 154.25 g/mol
InChI Key: HIPIENNKVJCMAP-UHFFFAOYSA-N
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Description

Chrysanthemol, a trans-eudesmane type sesquiterpene found in Chrysanthemum indicum L., is known for its anti-inflammatory activity. It is synthesized through several steps from natural precursors, demonstrating the compound's complex structure and potential biological activity.

Synthesis Analysis

The total synthesis of Chrysanthemol was achieved in ten steps from R-(+)-carvone via α-eudesmol as the key intermediate. This process showcases the intricate steps involved in synthesizing Chrysanthemol, highlighting the challenges and ingenuity in organic synthesis (L. Mou et al., 2001).

Molecular Structure Analysis

The molecular structure of Chrysanthemol and its stereoisomers has been elucidated through methods like single-crystal X-ray diffraction, confirming the compound's complex architecture. These structural analyses provide insight into the compound's reactivity and biological interactions (Bo Wu et al., 2012).

Chemical Reactions and Properties

Chrysanthemol's reactivity has been studied through its interactions in synthetic pathways. For instance, the introduction of a C-3-C-4 double bond into the eudesmane skeleton and rearrangement of an epoxide to an allylic alcohol showcases the compound's versatile reactivity (Yonggang Chen et al., 1997).

Scientific Research Applications

1. Genetic Breeding

  • Application : Chrysanthemum is a leading flower with applied value worldwide. Developing new chrysanthemum cultivars with novel characteristics such as new flower colors and shapes, plant architectures, flowering times, postharvest quality, and biotic and abiotic stress tolerance is the ultimate goal for breeders .
  • Methods : Various breeding strategies have been employed to improve the aforementioned traits, ranging from conventional techniques, including crossbreeding and mutation breeding, to a series of molecular breeding methods, including transgenic technology, genome editing, and marker-assisted selection (MAS) .
  • Results : The recent extensive advances in high-throughput technologies, especially genomics, transcriptomics, proteomics, metabolomics, and microbiomics, have led to the collection of substantial amounts of data. Integration of these omics data with phenotypic information will enable the identification of genes/pathways responsible for important traits .

2. In Vitro Regeneration

  • Application : In vitro propagation of Chrysanthemums is making significant strides every year. This technique can enhance reproduction rates through in vitro culture and use very small explants, which are impossible with the conventional approach .
  • Methods : The review presents a comprehensive understanding of the recently described methods of sterilization, plant growth regulators, hormonal combinations, acclimation efficiency, and light conditions for the rapid and cost-effective in vitro regeneration of Chrysanthemum .
  • Results : The hurdles mentioned above have been managed by applying in vitro propagation techniques .

3. Phytochemical Applications

  • Application : Chrysanthemum flowers are rich in phenolic compounds and exhibit strong properties .
  • Results : The flowers exhibit antioxidant, antimicrobial, anti-inflammatory, anticancer, anti-allergic, anti-obesity, immune regulation, hepatoprotective, and nephroprotective activities .

4. Cold Tolerance Research

  • Application : Research on the cold tolerance in chrysanthemum has focused on evaluation systems .
  • Methods : The research includes physiological, biochemical, and genetic mechanisms; key gene mining; germplasm innovation and other relevant information .

Safety And Hazards

Chrysanthemol is generally considered safe, but it should be handled with care to avoid potential hazards. According to a safety data sheet, Chrysanthemol is toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

Future research on Chrysanthemol could focus on further exploring its medicinal properties and potential uses. A study suggested potential directions for future molecular biology and genomics studies that may aid in the breeding and therapeutic uses of this important medicinal plant complex . Another study highlighted the need for more research on the cold tolerance in chrysanthemum .

properties

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPIENNKVJCMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971555
Record name [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysanthemol

CAS RN

5617-92-5
Record name Chrysanthemol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysanthemol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
M Miski, PJ Davis - Applied and environmental microbiology, 1988 - Am Soc Microbiol
… for the (+)-cis-chrysanthemol but a time-dependent enantioselectivity during oxidation of trans-chrysanthemol [oxidation of (+)-trans-chrysanthemol prior to (-)-trans-chrysanthemol]. The …
Number of citations: 11 journals.asm.org
LY Mou, LY Zhu, ZY Lin, XT Liang - Journal of Asian Natural …, 2001 - Taylor & Francis
Chrysanthemol (1), a trans-eudesmane type sesquiterpene from Chrysanthemum indicum L., possesses certain anti-inflammatory activity. Its total synthesis was approached from two …
Number of citations: 10 www.tandfonline.com
S Takano, M Tanaka, K Seo, M Hirama… - The Journal of …, 1985 - ACS Publications
Treatment of (S)-0-benzylglycidol (6) with senecioic acid in the presence of LDA, followed byacid workup, yielded a mixture of lactones 9 and 10, whose enolate 11 on exposure …
Number of citations: 40 pubs.acs.org
T Yang, L Gao, H Hu, G Stoopen, C Wang… - Journal of Biological …, 2014 - ASBMB
… -maximal activity to produce chrysanthemol was ∼100 μm, … chrysanthemol at a rate of 0.12–0.16 μg h −1 g −1 fresh weight. We propose that CDS should be renamed a chrysanthemol …
Number of citations: 52 www.jbc.org
H Hu, J Li, T Delatte, J Vervoort, L Gao… - Plant biotechnology …, 2018 - Wiley Online Library
… , but no biological role for the chrysanthemol product alone has yet been documented. In … of volatile chrysanthemol (ca. 47 pmol/h/ gFW ) and accumulation of a chrysanthemol glycoside …
Number of citations: 28 onlinelibrary.wiley.com
J Bergmann, J Tapia, M Bravo, T Zaviezo… - Natural product …, 2019 - Taylor & Francis
… reduced to obtain chrysanthemol, which was used for … chrysanthemol was as attractive to male P. calceolariae as the pheromone obtained using a commercial isomeric chrysanthemol …
Number of citations: 9 www.tandfonline.com
SW Zito, CD Tio - Phytochemistry, 1990 - Elsevier
… Chrysanthemol was prepared by LiAIH, reduction of ethyl chrysanthemate and purified by silica gel flash chromatography … Analysis of chrysanthemol, geraniol and nerol. Samples of …
Number of citations: 27 www.sciencedirect.com
S Sultana, H Hu, L Gao, J Mao, J Luo, MA Jongsma… - Scientia …, 2015 - Elsevier
Natural pyrethrins accumulate to high concentrations in the flower achenes of pyrethrum (Tanacetum cinerariifolium). They are extracted from dried flowers and widely used as a natural …
Number of citations: 15 www.sciencedirect.com
T Herbertz, HD Roth - Journal of the American Chemical Society, 1996 - ACS Publications
The electron transfer photochemistry of optically pure (1R,3S)-(+)-cis-chrysanthemol (cis-2) results in the formation of (R)-5-(1-(p-cyanophenyl)-1-methylethyl)-2,2-dimethyl oxacyclohex-…
Number of citations: 36 pubs.acs.org
K Alexander, WW Epstein - The Journal of Organic Chemistry, 1975 - ACS Publications
… with the hypothesis the natural chrysanthemol is optically pure possessing the 17?,37? … containing approximately 2% chrysanthemol as evidenced by VPC comparison to known 1 (R = …
Number of citations: 30 pubs.acs.org

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